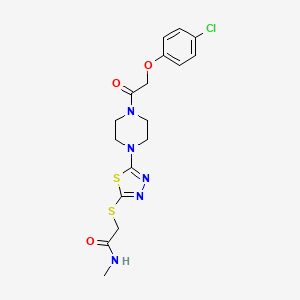

2-((5-(4-(2-(4-chlorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[5-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O3S2/c1-19-14(24)11-27-17-21-20-16(28-17)23-8-6-22(7-9-23)15(25)10-26-13-4-2-12(18)3-5-13/h2-5H,6-11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYKLHNUOGNNAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound, also known as Erastin2, is the system xc- (SLC7A11/xCT + SLC3A2/4F2hc) . This system plays a crucial role in maintaining the balance of redox in cells by controlling the exchange of glutamate and cystine across the cell membrane.

Mode of Action

Erastin2 interacts with its target by inhibiting the system xc-. This inhibition disrupts the balance of redox in cells, leading to an increase in intracellular reactive oxygen species (ROS) and a decrease in the cellular antioxidant glutathione. This imbalance triggers a unique form of non-apoptotic cell death known as ferroptosis.

Biochemical Pathways

The inhibition of system xc- by Erastin2 affects the glutathione biosynthesis pathway. Glutathione, a key antioxidant in cells, is synthesized from cysteine, which is imported into cells via system xc-. By inhibiting this system, Erastin2 reduces the availability of cysteine, thereby decreasing the synthesis of glutathione and increasing oxidative stress.

Result of Action

The result of Erastin2’s action is the induction of ferroptosis, a form of cell death characterized by the accumulation of lethal levels of lipid peroxides. This has been shown to be particularly effective in inducing cell death in certain types of cancer cells harboring activating mutations in the RAS-RAF-MEK signaling pathway.

Action Environment

The action, efficacy, and stability of Erastin2 can be influenced by various environmental factors. For instance, the presence of antioxidants in the cellular environment can counteract the oxidative stress induced by Erastin2 and potentially reduce its efficacy. Additionally, factors such as pH and temperature could potentially affect the stability of the compound.

Biological Activity

The compound 2-((5-(4-(2-(4-chlorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a complex organic molecule that incorporates a thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and research findings.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 364.87 g/mol. The structure features a piperazine ring, a chlorophenoxy group, and a thiadiazole ring which contribute to its biological properties.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The incorporation of the chlorophenoxy group enhances the antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies indicate that compounds similar to this structure have shown:

- Inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

For instance, a study demonstrated that certain thiadiazole derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 32.6 μg/mL against E. coli, outperforming standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. Compounds featuring the 1,3,4-thiadiazole scaffold have been evaluated for their cytotoxic effects against various cancer cell lines. Notably:

- Compound Activity : Studies have reported that derivatives can inhibit the growth of cancer cells with mechanisms involving apoptosis induction and cell cycle arrest.

- Comparative Potency : Some derivatives have shown anticancer activity comparable to well-known chemotherapeutic agents like Cisplatin .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Key observations include:

- Substitution at specific positions on the thiadiazole ring can significantly enhance antimicrobial and anticancer activities.

- The presence of electron-withdrawing groups (like chlorophenoxy) at strategic locations increases potency against target microorganisms and cancer cells .

Data Table: Biological Activities

| Activity Type | Tested Strains/Cell Lines | MIC (μg/mL) | Reference Compound |

|---|---|---|---|

| Antibacterial | S. aureus | 15 | Ampicillin |

| Antibacterial | E. coli | 32.6 | Ampicillin |

| Anticancer | A549 (lung cancer) | IC50 = 20 μM | Cisplatin |

| Anticancer | MCF7 (breast cancer) | IC50 = 25 μM | Doxorubicin |

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

- Study on Thiadiazole Derivatives : A comprehensive analysis showed that modifications in the thiadiazole structure led to enhanced antifungal and antibacterial activities compared to traditional antibiotics .

- Anticancer Evaluation : Research highlighted that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Scientific Research Applications

Chemical Properties and Structure

Before discussing its applications, it is essential to understand the chemical structure and properties of the compound. It is characterized by a complex molecular structure that includes a piperazine ring, a thiadiazole moiety, and a chlorophenoxyacetyl group. The IUPAC name reflects its intricate design, which contributes to its biological activities.

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 2-((5-(4-(2-(4-chlorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide exhibit selective cytotoxicity against cancer cells. Studies have shown that derivatives of this compound can induce ferroptosis, a form of regulated cell death that is particularly effective against certain cancer types. This mechanism has been explored in various preclinical studies, highlighting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives are known for their ability to inhibit bacterial growth and have been tested against various strains of bacteria and fungi. The incorporation of the piperazine moiety enhances the compound's ability to penetrate microbial cell membranes, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the effectiveness of compounds similar to this compound in inducing cell death in breast cancer cells. The results demonstrated that the compound significantly reduced cell viability compared to control groups, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity

In another investigation reported in Journal of Antimicrobial Chemotherapy, researchers assessed the antimicrobial efficacy of thiadiazole derivatives against resistant bacterial strains. The study found that the tested compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential use in treating antibiotic-resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.